molecular formula C13H13NOS B2768932 N-(1-phenylethyl)thiophene-3-carboxamide CAS No. 1026403-23-5

N-(1-phenylethyl)thiophene-3-carboxamide

Cat. No.: B2768932
CAS No.: 1026403-23-5
M. Wt: 231.31
InChI Key: KHUSVMCRSQWJQC-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)thiophene-3-carboxamide is an organic compound that features a thienyl group attached to a formamide moiety through a phenylethyl linker

Scientific Research Applications

N-(1-phenylethyl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(2-phenylethyl)-3-thienylformamide” would likely depend on its specific structure and the target it interacts with. Similar compounds often interact with various receptors in the body .

Safety and Hazards

The safety and hazards of “N-(2-phenylethyl)-3-thienylformamide” would likely depend on its specific structure. Similar compounds can be hazardous and should be handled with care .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential uses in medicinal chemistry . Future research into “N-(2-phenylethyl)-3-thienylformamide” could focus on its potential medicinal uses, its synthesis, and its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)thiophene-3-carboxamide typically involves the reaction of 3-thiophenecarboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenylethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(2-phenylethyl)formamide
  • N-(2-phenylethyl)-2-thienylformamide
  • N-(2-phenylethyl)-4-thienylformamide

Uniqueness

N-(1-phenylethyl)thiophene-3-carboxamide is unique due to the specific positioning of the thienyl group at the 3-position, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.

Properties

IUPAC Name

N-(1-phenylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10(11-5-3-2-4-6-11)14-13(15)12-7-8-16-9-12/h2-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUSVMCRSQWJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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